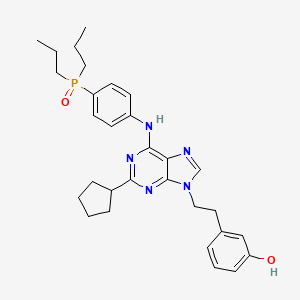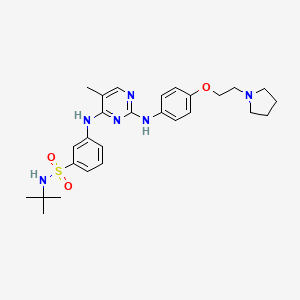
Dutasterid
Übersicht
Beschreibung
Dutasterid ist eine synthetische 4-Azasteroid-Verbindung, die hauptsächlich zur Behandlung der benignen Prostatahyperplasie eingesetzt wird, einer Erkrankung, die durch eine vergrößerte Prostata gekennzeichnet ist. Es wird auch off-label zur Behandlung von androgenetischer Alopezie (männlicher Haarausfall) verwendet. This compound wirkt, indem es das Enzym 5-Alpha-Reduktase hemmt, das Testosteron in Dihydrotestosteron umwandelt, ein Hormon, das zum Prostatawachstum und Haarausfall beiträgt .
Wissenschaftliche Forschungsanwendungen
Dutasteride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal synthesis and enzyme inhibition.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating benign prostatic hyperplasia and androgenetic alopecia. .
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Mode of Action
Dutasteride works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . This inhibition results in a reduction of the levels of circulating DHT . By reducing DHT levels, dutasteride decreases the size of the prostate and reduces the related symptoms of benign prostatic hyperplasia (BPH) .
Biochemical Pathways
The inhibition of 5α-reductase by dutasteride disrupts the conversion of testosterone to DHT . This affects the androgen signaling pathway, leading to a decrease in the size of the prostate gland . Dutasteride also affects other pathways, including those of metalloproteases, p21, BCL-2, NF-KB, and WNT, which are involved in cell viability, migration, and cancer progression .
Pharmacokinetics
Dutasteride is an orally-administered drug It’s known that dutasteride begins working immediately but doesn’t reduce bph symptoms immediately .
Result of Action
Dutasteride has been shown to have significant effects at the molecular and cellular levels. It reduces cell viability and proliferation . It also induces alterations in the expression level of proteins involved in metabolic, cell cycle, and apoptotic responses . Furthermore, dutasteride shows neuroprotective, antioxidant, and anti-inflammatory effects .
Action Environment
The efficacy and stability of dutasteride can be influenced by environmental factors. It’s worth noting that the expression of conditions like androgenetic alopecia (AGA), which dutasteride can treat, can be influenced by both genetic and environmental factors .
Safety and Hazards
Using dutasteride may increase your risk of developing prostate cancer . Your doctor will test your prostate specific antigen (PSA) to check for cancer while you are using this medicine . Dutasteride is not for use by women, and this medicine can cause birth defects if a woman is exposed to it during pregnancy .
Zukünftige Richtungen
Dutasteride is now becoming a popular “off-label” treatment option in AGA due to its tolerability and good response shown by various randomized control studies and meta-analyses . In most studies, Dutasteride scored better than Finasteride with comparable adverse effects and could become a treatment of choice for AGA in the near future .
Biochemische Analyse
Biochemical Properties
Dutasteride plays a significant role in biochemical reactions by inhibiting the activity of the 5α-reductase enzymes, specifically type I and type II isoforms. These enzymes are responsible for converting testosterone into dihydrotestosterone. By inhibiting these enzymes, dutasteride reduces the levels of circulating dihydrotestosterone, thereby decreasing the androgenic stimulation of the prostate gland. This reduction in dihydrotestosterone levels leads to a decrease in prostate size and alleviation of symptoms associated with benign prostatic hyperplasia .
Cellular Effects
Dutasteride exerts its effects on various types of cells, particularly those in the prostate gland. By reducing the levels of dihydrotestosterone, dutasteride influences cell function by decreasing the proliferation of prostate cells. This reduction in cell proliferation leads to a decrease in prostate size and improvement in urinary symptoms. Additionally, dutasteride has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of dutasteride involves its binding to the 5α-reductase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to a decrease in dihydrotestosterone levels. Dutasteride’s binding interactions with the 5α-reductase enzymes are potent, selective, and irreversible, ensuring a sustained reduction in dihydrotestosterone levels. This reduction in dihydrotestosterone levels ultimately leads to a decrease in prostate size and improvement in symptoms associated with benign prostatic hyperplasia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dutasteride have been observed to change over time. Dutasteride is known to be stable and does not degrade rapidly, ensuring its long-term efficacy. Studies have shown that the reduction in dihydrotestosterone levels and the associated decrease in prostate size are sustained over extended periods. Additionally, long-term studies have demonstrated that dutasteride continues to improve urinary symptoms and reduce the risk of acute urinary retention and the need for surgery .
Dosage Effects in Animal Models
In animal models, the effects of dutasteride have been shown to vary with different dosages. At lower doses, dutasteride effectively reduces dihydrotestosterone levels and decreases prostate size without causing significant adverse effects. At higher doses, dutasteride may lead to toxic or adverse effects, including changes in liver function and alterations in hormone levels. It is important to carefully monitor the dosage of dutasteride to ensure its safety and efficacy in animal models .
Metabolic Pathways
Dutasteride undergoes extensive hepatic metabolism mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The primary metabolites of dutasteride include 4-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride. These metabolites are further metabolized to form minor metabolites such as 6,4-dihydroxydutasteride and 15-hydroxydutasteride. The metabolic pathways of dutasteride play a crucial role in its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
Dutasteride is transported and distributed within cells and tissues through various mechanisms. It is known to bind to plasma proteins, which facilitates its transport in the bloodstream. Dutasteride is also distributed to various tissues, including the liver, prostate, and skin. The distribution of dutasteride within these tissues is influenced by its binding interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of dutasteride is primarily within the cytoplasm, where it interacts with the 5α-reductase enzymes. Dutasteride’s activity and function are influenced by its localization within the cytoplasm, as this is where the 5α-reductase enzymes are predominantly found. Additionally, dutasteride may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dutasterid wird durch einen mehrstufigen Prozess synthetisiert, der mehrere wichtige Zwischenprodukte umfasstEine gängige Methode beinhaltet die Reaktion eines steroidalen Ketons mit einem trifluormethylierten aromatischen Amin unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt typischerweise durch großtechnische chemische Synthese unter Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen. Der Prozess umfasst Schritte wie Kristallisation, Reinigung und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umsetzung des Steroidkerns zur Einführung sauerstoffhaltiger funktioneller Gruppen.
Reduktion: Reduktion von Ketonen zu Alkoholen oder anderen funktionellen Gruppen.
Substitution: Einführung von Trifluormethylgruppen durch nukleophile Substitutionsreaktionen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydrid und trifluormethylierte aromatische Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Zwischenprodukte, die weiterverarbeitet werden, um this compound zu ergeben. Diese Zwischenprodukte zeichnen sich durch ihre spezifischen funktionellen Gruppen aus, die zur biologischen Aktivität der Verbindung beitragen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung zur Untersuchung der Steroidsynthese und Enzymhemmung verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Hormonregulation und zelluläre Prozesse.
Medizin: Ausgiebig untersucht hinsichtlich seiner therapeutischen Wirkungen bei der Behandlung von benigner Prostatahyperplasie und androgenetischer Alopezie. .
Industrie: Anwendung bei der Entwicklung von pharmazeutischen Formulierungen und Arzneistoffabgabesystemen.
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es das Enzym 5-Alpha-Reduktase hemmt, das in zwei Isoformen vorkommt: Typ I und Typ II. Dieses Enzym ist für die Umwandlung von Testosteron in Dihydrotestosteron verantwortlich, einem starken Androgen, das das Prostatawachstum und den Haarausfall stimuliert. Durch die Blockierung dieser Umwandlung reduziert this compound die Dihydrotestosteronspiegel, was zu einer Verkleinerung der Prostata und einer Verbesserung der Symptome der benignen Prostatahyperplasie führt .
Analyse Chemischer Reaktionen
Types of Reactions
Dutasteride undergoes various chemical reactions, including:
Oxidation: Conversion of the steroidal core to introduce oxygen-containing functional groups.
Reduction: Reduction of ketones to alcohols or other functional groups.
Substitution: Introduction of trifluoromethyl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and trifluoromethylated aromatic amines.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield dutasteride. These intermediates are characterized by their specific functional groups, which contribute to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Finasterid: Ein weiterer 5-Alpha-Reduktase-Inhibitor, der für ähnliche Indikationen eingesetzt wird, darunter die benigne Prostatahyperplasie und die androgenetische Alopezie.
Tamsulosin: Ein Alphablocker, der in Kombination mit Dutasterid zur Steigerung der therapeutischen Wirkung bei der Behandlung der benignen Prostatahyperplasie eingesetzt wird
Einzigartigkeit von this compound
This compound ist einzigartig in seiner Fähigkeit, beide Isoformen der 5-Alpha-Reduktase zu hemmen, wodurch es effektiver ist, die Dihydrotestosteronspiegel zu senken, als Finasterid, das hauptsächlich nur eine Isoform hemmt. Diese duale Hemmung führt zu einer signifikant stärkeren Reduzierung der Prostatagröße und zu verbesserten klinischen Ergebnissen bei Patienten mit benigner Prostatahyperplasie .
Eigenschaften
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT. Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT. Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride. By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis. Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow. Dutasteride does not bind to the human androgen receptor. | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
164656-23-9 | |
| Record name | Dutasteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 164656-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dutasteride?
A1: Dutasteride acts as a dual inhibitor of both type 1 and type 2 5α-reductase enzymes. These enzymes play a crucial role in the conversion of testosterone to dihydrotestosterone (DHT). By blocking this conversion, Dutasteride effectively reduces DHT levels in the body.
Q2: What are the downstream effects of Dutasteride's inhibition of 5α-reductase enzymes?
A2: The primary downstream effect is a significant reduction in DHT levels, a potent androgen responsible for stimulating prostatic growth. This reduction can lead to:
- Decreased prostate volume
- Improvement in urinary symptoms associated with benign prostatic hyperplasia (BPH)
- Potential impact on prostate cancer progression
Q3: What is the molecular formula and weight of Dutasteride?
A4: The molecular formula of Dutasteride is C27H30F6N2O2, and its molecular weight is 528.5 g/mol.
Q4: Are there any known spectroscopic data available for Dutasteride and its impurities?
A5: Yes, studies have used HPLC, IR, NMR, and MS to characterize Dutasteride and identify impurities like desmethyl Dutasteride, dihydro Dutasteride, and the beta-isomer of Dutasteride.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


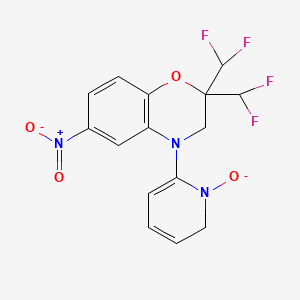
![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

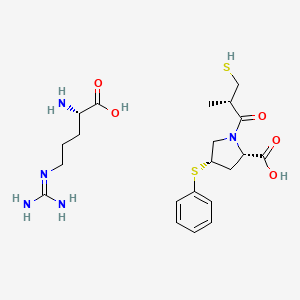
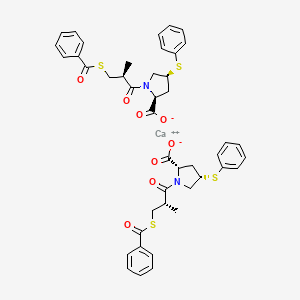
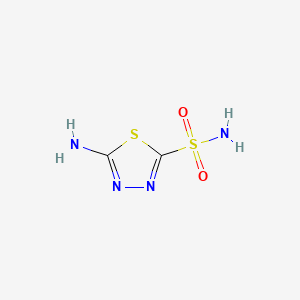
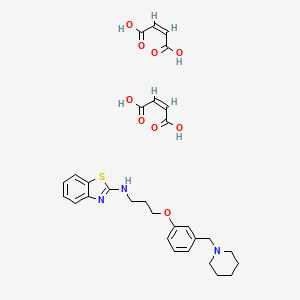
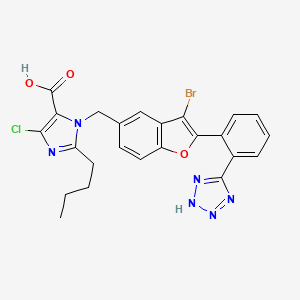
![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)
